molecular formula C6H9NS B1524058 (4-Methylthiophen-3-yl)methanamine CAS No. 104163-38-4

(4-Methylthiophen-3-yl)methanamine

Cat. No. B1524058
M. Wt: 127.21 g/mol
InChI Key: NUOZTFAOKMVNAU-UHFFFAOYSA-N
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Description

“(4-Methylthiophen-3-yl)methanamine” is a chemical compound with the CAS Number: 104163-38-4 . It has a molecular weight of 127.21 and is typically in liquid form .


Molecular Structure Analysis

The molecular formula of “(4-Methylthiophen-3-yl)methanamine” is C6H9NS . The InChI code for this compound is 1S/C6H9NS/c1-5-3-8-4-6(5)2-7/h3-4H,2,7H2,1H3 .


Physical And Chemical Properties Analysis

“(4-Methylthiophen-3-yl)methanamine” is a liquid . and is stored at a temperature of 4 degrees . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density are not available in the sources I have access to.

Scientific Research Applications

  • Catalytic Applications :

    • The synthesis of quinazoline-based ruthenium complexes, including those derived from similar methanamine compounds, has shown significant utility in catalytic applications, specifically in transfer hydrogenation reactions. These catalysts have been effective in achieving high conversion rates and turnover frequencies in the hydrogenation of acetophenone derivatives (Karabuğa et al., 2015).
  • Chemical Synthesis and Characterization :

    • Novel Schiff bases of 3-aminomethyl pyridine have been synthesized, which are structurally related to the specified methanamine compound. These bases have been characterized using various spectroscopic methods, indicating a wide range of potential applications in chemical synthesis (Pandey & Srivastava, 2011).
    • The synthesis of novel 1,3-Dithiolane compounds, involving methanamine derivatives, has been documented. These compounds were characterized using NMR and X-ray diffraction, highlighting their potential in the development of new chemical entities (Zhai Zhi-we, 2014).
  • Photocytotoxicity and Cellular Imaging :

    • Iron(III) complexes, including those with ligands similar to the specified methanamine compound, have been synthesized and studied for their photocytotoxic properties. These complexes have shown potential in cellular imaging and demonstrated significant photocytotoxicity under red light, highlighting their potential applications in medical research (Basu et al., 2014).
  • Anticancer Activity :

    • New palladium and platinum complexes based on pyrrole Schiff bases, related to methanamine compounds, have been synthesized and characterized. These complexes displayed promising anticancer activities against various human cancerous cell lines, indicating their potential use in cancer treatment (Mbugua et al., 2020).
  • Electro-Optic Materials :

    • The synthesis and characterization of pyrrole-based donor-acceptor chromophores have been explored for their potential applications in electro-optic materials. This research, involving compounds structurally similar to methanamine, underscores the significance of such compounds in developing advanced materials (Facchetti et al., 2003).

Safety And Hazards

The safety information available indicates that “(4-Methylthiophen-3-yl)methanamine” is potentially dangerous . The hazard statements include H314, which means it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

properties

IUPAC Name

(4-methylthiophen-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NS/c1-5-3-8-4-6(5)2-7/h3-4H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUOZTFAOKMVNAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methylthiophen-3-yl)methanamine

CAS RN

104163-38-4
Record name 1-(4-methylthiophen-3-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AN Jadhav, RC Dash, RR Hirwani… - Current Science …, 2013 - researchgate.net
Thrombin regulates blood coagulation and has a central role in haemostasis. Antithrombotic compounds such as biphenyl derivatives are known to target thrombin and can significantly …
Number of citations: 2 www.researchgate.net

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